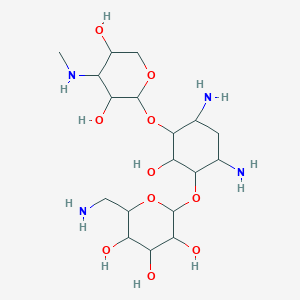![molecular formula C24H26N2NaO2+ B13755617 sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid CAS No. 6310-58-3](/img/structure/B13755617.png)
sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid is a chemical compound known for its applications in various scientific fields It is a derivative of benzoic acid, featuring two dimethylamino groups attached to phenyl rings, which are further connected to a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with dimethylamino compounds. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and organoboron compounds . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Red sodium salt: Another benzoic acid derivative with similar structural features.
Benzoic acid, 4-(dimethylamino)-, methyl ester: Shares the dimethylamino functional group and benzoic acid core.
Uniqueness
Sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
6310-58-3 |
|---|---|
Molekularformel |
C24H26N2NaO2+ |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid |
InChI |
InChI=1S/C24H26N2O2.Na/c1-25(2)19-13-9-17(10-14-19)23(18-11-15-20(16-12-18)26(3)4)21-7-5-6-8-22(21)24(27)28;/h5-16,23H,1-4H3,(H,27,28);/q;+1 |
InChI-Schlüssel |
FUIHNGMVLWOXHX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3C(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3-Chlorophenyl)hydrazono]acetonitrile](/img/structure/B13755542.png)

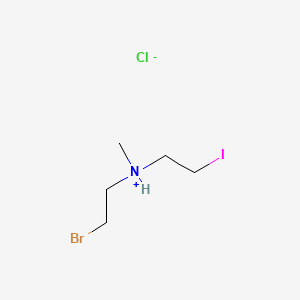
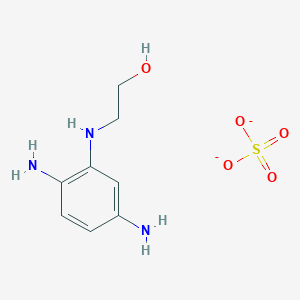
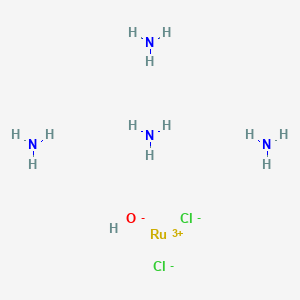
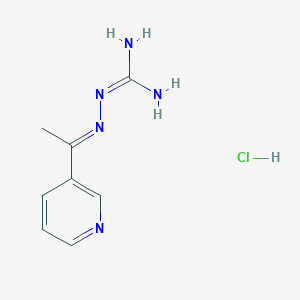
![3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol](/img/structure/B13755571.png)


![2,3-dichloro-N-[[(2,3-dichloro-2-methylpropanoyl)amino]methyl]-2-methylpropanamide](/img/structure/B13755594.png)
